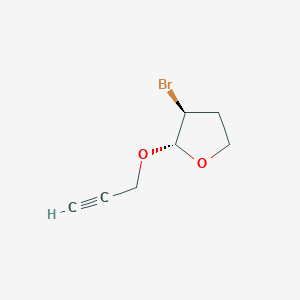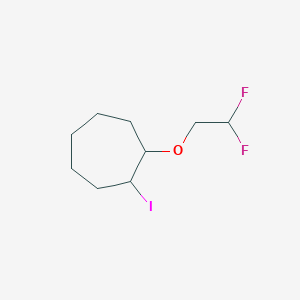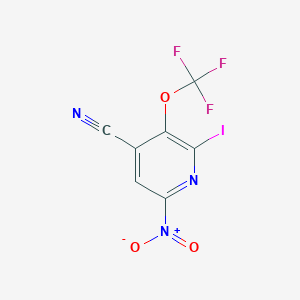![molecular formula C15H19NO5 B13079993 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to an oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine to form the benzyloxycarbonyl-protected amine. This intermediate is then reacted with an oxane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(([(Benzyloxy)carbonyl]amino)methyl)benzoic acid
- 4-(([(Benzyloxy)carbonyl]amino)methyl)cyclohexanecarboxylic acid
Uniqueness
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical properties compared to its analogs. This structural difference can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylaminomethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13(18)15(6-8-20-9-7-15)11-16-14(19)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,19)(H,17,18) |
InChI Key |
VNYBQDVNUDIAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)



